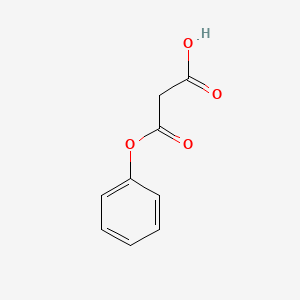

Monophenyl malonate

Description

Contextualization within Malonate Ester Chemistry

The chemistry of monophenyl malonate is best understood within the broader context of malonic esters. The classic malonic ester synthesis typically utilizes a dialkyl malonate, such as diethyl malonate, as a key reagent for synthesizing substituted acetic acids. wikipedia.orgmasterorganicchemistry.com The process hinges on the high acidity of the α-carbon (the CH₂ group flanked by two carbonyls), which allows for easy deprotonation by a base to form a stable enolate. wikipedia.org This enolate is a potent nucleophile that can be alkylated, followed by hydrolysis of the ester groups and thermal decarboxylation to yield the final carboxylic acid. masterorganicchemistry.com

This compound belongs to a specific subclass known as malonic acid half-oxyesters (MAHOs) or hemimalonates. nih.gov These compounds are considered attractive pronucleophiles, particularly in the development of environmentally compatible syntheses. nih.gov Their key feature is the ability to generate ester enolates through decarboxylation, often under mild conditions with only a substoichiometric amount of a weak base, avoiding the need for strong, harsh reagents. nih.govacs.org This reactivity makes them powerful intermediates in a variety of carbon-carbon bond-forming reactions.

Significance in Advanced Organic Synthesis and Materials Science Research

The unique reactivity of this compound and related half-esters has established their significance in both complex molecule synthesis and the development of novel materials.

Advanced Organic Synthesis

This compound serves as a versatile building block for constructing complex molecular architectures. Its utility stems from its role in decarboxylative reactions, where the loss of CO₂ drives the formation of a nucleophilic enolate intermediate. This strategy has been successfully applied in several important transformations:

Decarboxylative Mannich Reactions: Substituted malonic acid half-oxyesters (SMAHOs) react with imines in organocatalyzed decarboxylative Mannich reactions to produce β-aminoesters, which are valuable precursors for β-amino acids. acs.orgchemistryviews.org

Decarboxylative Claisen Condensations: The magnesium enolates of SMAHOs can be acylated with various agents, including acyl chlorides and carboxylic acids, in a decarboxylative Claisen-type reaction to yield functionalized α-substituted β-keto esters. organic-chemistry.org

Decarboxylative Aminations: In the presence of an organocatalyst, SMAHOs undergo decarboxylative amination with dialkyl azodicarboxylates to provide access to α-aminoester derivatives, including unnatural α-amino acids. chemistryviews.org

Knoevenagel Condensation: Like other malonic acid derivatives, this compound can participate in Knoevenagel condensations with aldehydes or ketones, followed by decarboxylation to form α,β-unsaturated carboxylic acids. wikipedia.org

Table 2: Key Synthetic Applications of Malonic Acid Half-Oxyesters (MAHOs)

| Reaction Type | Reactants | Product Class | Significance | Source(s) |

|---|---|---|---|---|

| Decarboxylative Mannich | MAHO + Imine | β-Aminoesters | Access to β-amino acids and derivatives | acs.orgchemistryviews.org |

| Decarboxylative Claisen | MAHO + Acyl Donor | β-Keto Esters | Synthesis of functionalized keto compounds | organic-chemistry.org |

| Decarboxylative Amination | MAHO + Azodicarboxylate | α-Aminoesters | Access to unnatural α-amino acids | chemistryviews.org |

| Decarboxylative Protonation | α,α-Disubstituted MAHO | Chiral α-Aryl Esters | Enantioselective synthesis of chiral building blocks | rsc.orgnih.gov |

Materials Science Research

The ester and carboxylic acid functionalities of malonates make them ideal monomers for polymerization.

Polyesters: Research has demonstrated the synthesis of linear polyesters using malonate diesters and various diols. rsc.org Enzyme-catalyzed methods, particularly with Candida antarctica lipase (B570770) B (CaLB), have proven effective for producing these polymers under solvent-free conditions, offering a green alternative to traditional metal catalysts. nih.govrsc.org

Biocompatible Polymers: A specific class of monomers, methylidene malonates, undergoes polymerization to create biocompatible and biodegradable materials. nih.govresearchgate.net These poly(methylidene malonate)-based polymers have been fabricated into nanoparticles for drug delivery systems and as biomaterials for tissue repair and ophthalmic implants. nih.govnih.gov

Liquid Crystalline Polymers (LCPs): Malonate derivatives bearing a pendant mesogen (a molecule's rigid part that induces liquid crystal formation) can be polymerized to create side-chain liquid crystalline polymers. figshare.com These advanced materials combine the properties of polymers with the ordered, yet fluid, nature of liquid crystals, and are of interest for applications in optics and responsive materials. figshare.comdtic.mil The synthesis often involves the polyesterification of a substituted malonate monomer with a diol. dtic.mil

Current Research Landscape and Emerging Trends

Current research on this compound and its analogs is focused on enhancing synthetic efficiency, expanding their utility, and developing more sustainable and precise catalytic methods.

A significant trend is the development of practical, large-scale syntheses of malonic acid half-esters. jst.go.jpnih.gov Efficient methods for the selective monohydrolysis of symmetric diesters have been optimized to produce compounds like monomethyl and monoethyl malonate in high yields under environmentally benign conditions. nih.gov Other approaches include the direct monoesterification of malonic acid catalyzed by agents like boric acid. researchgate.net

The field is increasingly driven by catalysis. Organocatalysis has emerged as a powerful tool for unlocking new, asymmetric transformations. Recent breakthroughs include the biomimetic enantioselective decarboxylative protonation of α-alkyl-α-aryl malonate monoesters. rsc.orgnih.gov Using chiral organocatalysts, researchers can produce enantioenriched α-aryl esters, which are precursors to important pharmaceuticals, with high yields and good enantioselectivity, generating only CO₂ as a byproduct. rsc.org Furthermore, chiral phase-transfer catalysts are being used to achieve asymmetric Michael additions of malonate derivatives to enones, allowing for the construction of chiral carbon centers with high precision. figshare.compsu.eduorganic-chemistry.org

Electrochemical methods are also being explored as a green approach for the decarboxylation of malonic acid derivatives to generate unnatural amino acids, showcasing another frontier in the application of these versatile reagents. acs.org

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-3-phenoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-8(11)6-9(12)13-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCRIFDLUQGBHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189291 | |

| Record name | Propanedioic acid, monophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35756-54-8 | |

| Record name | Propanedioic acid, monophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035756548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, monophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Monophenyl Malonate and Its Derivatives

Esterification Pathways to Monophenyl Malonate

The formation of the single phenyl ester of malonic acid can be approached through direct reaction, exchange of ester groups, or by the partial hydrolysis of a diester.

Direct esterification involves the reaction of malonic acid with phenol (B47542). This method, often catalyzed by a strong acid, is a fundamental reaction in organic chemistry. google.comgoogle.com The equilibrium of the reaction can be shifted to favor ester formation by removing the water produced. google.com However, the reaction between phenols and carboxylic acids is often slow, making it less efficient for preparative purposes compared to reactions with alcohols. libretexts.org

In a specific study, the direct esterification of malonic acid with phenol was reported to yield this compound, but with a low yield of only 17%. nih.gov More advanced methods employ organocatalysts to facilitate the direct esterification of carboxylic acids and alcohols under redox-neutral conditions, representing a modern approach to this classic transformation. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

| Malonic Acid | Phenol | Not specified | This compound | 17% | nih.gov |

| Carboxylic Acid | Phenol | Strong Acid Catalyst | Phenyl Ester | General Method | google.comgoogle.com |

This table illustrates the direct esterification approach to forming phenyl esters, including the specific reported yield for this compound.

Transesterification is a process where the ester group of one compound is exchanged with an alcohol. For the synthesis of this compound, this would typically involve reacting a dialkyl malonate, such as dimethyl malonate or diethyl malonate, with phenol in the presence of a suitable catalyst. This method is used for producing various malonic diesters. google.com

Another relevant strategy involves the ring-opening of a Meldrum's acid derivative with an alcohol. nih.govbeilstein-journals.org For instance, the transesterification of α-methyl Meldrum's acid with tert-butanol, followed by decarboxylation, is a key step in producing tert-butyl α-methylmalonic acid, a precursor for more complex malonates. frontiersin.orgnih.gov This principle can be adapted for the synthesis of phenyl esters.

| Starting Material | Reagent | Key Process | Product Type | Reference |

| Dimethyl Malonate | Ethanol | Continuous Transesterification | Diethyl Malonate | google.com |

| α-Methyl Meldrum's Acid | tert-Butanol | Transesterification/Decarboxylation | Malonic Acid Mono-tert-butyl Ester | frontiersin.orgnih.gov |

This table demonstrates the principle of transesterification as applied to malonic acid derivatives.

A highly efficient method for producing malonic acid half-esters is the selective monohydrolysis, or saponification, of symmetric diesters. nih.govacs.org In this approach, a starting material like diphenyl malonate would be treated with one equivalent of a base, such as potassium hydroxide (B78521) (KOH), in an aqueous or mixed-solvent system. beilstein-journals.orgamelica.org This carefully controlled reaction cleaves only one of the two ester linkages, yielding the desired this compound and phenol.

This method is advantageous as it is often high-yielding, uses inexpensive reagents, and is environmentally benign. nih.gov It has been successfully applied to the large-scale synthesis of other malonic monoesters, such as monomethyl and monoethyl malonate. nih.gov The selectivity is believed to arise from the formation of aggregates that prevent the second hydrolysis step from occurring. amelica.org

Synthesis of Substituted Monophenyl Malonates

Once this compound is obtained, its central carbon atom (the α-carbon) can be functionalized through various carbon-carbon bond-forming reactions to create a diverse range of substituted derivatives.

The hydrogen atoms on the α-carbon of malonates are acidic (pKa ≈ 13) and can be removed by a suitable base, such as sodium ethoxide or sodium hydride, to form a resonance-stabilized enolate. masterorganicchemistry.comlibretexts.org

Alkylation: This enolate is a potent nucleophile that can react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction. libretexts.orgchemistry.coach This process, known as the malonic ester synthesis, replaces an α-hydrogen with an alkyl group. masterorganicchemistry.comlibretexts.org The alkylation can be performed once or twice before subsequent reaction steps. masterorganicchemistry.com This classical method allows for the straightforward synthesis of α-alkyl substituted monophenyl malonates. beilstein-journals.org

Arylation: Modern methods allow for the direct arylation of the α-carbon. Palladium-catalyzed cross-coupling reactions, developed by researchers like Hartwig, enable the reaction of malonate enolates with aryl halides (bromides and chlorides). berkeley.edunih.gov These reactions often employ sterically hindered phosphine (B1218219) ligands to achieve high efficiency. Another approach involves the use of aryllead triacetates, which react with β-dicarbonyl compounds under mild conditions to yield α-arylated products. orgsyn.org Copper-catalyzed arylations have also been reported as a viable strategy. beilstein-journals.org

| Reaction Type | Reagents | Key Intermediate | Product | Reference |

| Alkylation | This compound, Base (e.g., NaH), Alkyl Halide (R-X) | Enolate | α-Alkyl this compound | beilstein-journals.orgmasterorganicchemistry.comlibretexts.org |

| Arylation | This compound, Base, Aryl Halide (Ar-X), Palladium Catalyst | Enolate | α-Aryl this compound | berkeley.edunih.gov |

| Arylation | This compound, Aryllead Triacetate | Not Applicable | α-Aryl this compound | orgsyn.org |

This table summarizes the primary techniques for introducing alkyl and aryl substituents at the alpha-position of this compound.

Creating chiral-substituted monophenyl malonates, where the α-carbon is a stereocenter, requires asymmetric synthesis techniques. These methods aim to produce one enantiomer in excess over the other.

One prominent strategy is phase-transfer catalysis (PTC) . In this method, the alkylation of a malonate is performed using a chiral phase-transfer catalyst, often derived from cinchona alkaloids. frontiersin.orgusm.edu This catalyst transports the enolate from the aqueous or solid phase to the organic phase containing the alkyl halide and controls the facial selectivity of the attack, leading to high enantiomeric excess (ee). frontiersin.orgnih.gov

Another approach involves the use of chiral auxiliaries . A chiral molecule, such as an oxazolidinone, is attached to the malonate structure. usm.edu This auxiliary directs the incoming alkyl or aryl group to one face of the enolate, and after the reaction, the auxiliary can be cleaved to yield the chiral product.

Organocatalysis represents a third major strategy. Chiral small molecules, such as derivatives of 1,2-diaminocyclohexane, can catalyze reactions like decarboxylative protonation of α-substituted malonate monoesters to produce chiral esters with good enantioselectivity. rsc.org Chiral base organocatalysts can also be used to control the stereochemistry of addition reactions involving malonate derivatives. mdpi.com

| Asymmetric Strategy | Key Component | Typical Reaction | Outcome | Reference |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium (B1175870) Salt | α-Alkylation | High enantioselectivity (up to 98% ee) | frontiersin.orgnih.gov |

| Chiral Auxiliary | e.g., Oxazolidinones, Menthol | α-Alkylation/Benzylation | Enantioselective product formation | usm.edu |

| Organocatalysis | Chiral N-sulfonamide | Decarboxylative Protonation | Enantiomerically enriched esters | rsc.org |

This table outlines the principal methodologies for the asymmetric synthesis of substituted monophenyl malonates.

Metal-Mediated Coupling Reactions

The synthesis of this compound and its derivatives can be achieved through various metal-mediated coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netthieme-connect.de Transition metals, particularly palladium and copper, are often employed as catalysts in these transformations due to their efficiency in promoting cross-coupling reactions. researchgate.netrsc.org

One of the key strategies involves the cross-coupling of a malonate precursor with an aryl halide or its synthetic equivalent. For instance, copper-catalyzed cross-coupling reactions have been utilized for the synthesis of various organic molecules. researchgate.net While specific examples detailing the direct synthesis of this compound via this method are not abundant in the provided results, the general principles of metal-catalyzed C-O bond formation are well-established. rsc.org These reactions typically involve a metal catalyst, a ligand to stabilize the metal, a base, and a suitable solvent under an inert atmosphere. researchgate.net

Research has also explored the use of other metals in similar coupling reactions. For example, iron(III) chloride (FeCl3) has been used to catalyze the reaction of N-benzylic sulfonamides with internal alkynes to produce functionalized indene (B144670) derivatives, demonstrating the utility of iron catalysts in C-C bond formation. organic-chemistry.org Rhodium(I) catalysts have also been shown to be effective in the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives. organic-chemistry.org Although not directly applied to this compound synthesis in the provided context, these examples highlight the potential of various transition metals to mediate complex coupling reactions.

The development of metal-mediated coupling reactions continues to be an active area of research, with a focus on creating more efficient, selective, and sustainable catalytic systems. uct.ac.za The ultimate goal is to develop methods that are not only high-yielding but also environmentally benign and economically viable. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is a growing area of interest, driven by the need for more sustainable chemical processes. researchgate.net Key aspects of this approach include the development of environmentally friendly catalysts, the use of safer solvents (or the elimination of solvents altogether), and the design of atom-economical reactions. ekb.eg

Catalyst Development for Sustainable Protocols

A significant focus in green chemistry is the development of novel catalysts that are efficient, selective, reusable, and environmentally benign. researchgate.net For the synthesis of malonate derivatives, research has explored both biocatalysts and metal-based catalysts that align with green chemistry principles.

Enzymes, for instance, have emerged as powerful biocatalysts for organic synthesis. maynoothuniversity.iersc.org Immobilized Candida antarctica lipase (B570770) B (iCaLB) has been successfully used as a biocatalyst for the solvent-less synthesis of linear polyesters from dimethyl malonate. maynoothuniversity.iersc.orgnih.gov This enzymatic approach offers mild reaction conditions and high selectivity. maynoothuniversity.ienih.gov

In the realm of metal catalysts, the emphasis is on using earth-abundant and non-toxic metals. researchgate.net While traditional catalysts like palladium and rhodium are highly effective, their cost and toxicity are concerns. thieme-connect.de Research is ongoing to develop catalysts based on more sustainable metals. However, some metal-catalyzed syntheses of malonate polyesters using antimony oxide and titanium butoxide have been reported as unsuccessful, suggesting that the choice of metal is crucial. maynoothuniversity.ienih.gov The chelation of the metal catalyst by the malonate itself can reduce its catalytic activity. nih.gov

The development of heterogeneous catalysts is another important strategy. uct.ac.za These catalysts are in a different phase from the reactants and can be easily separated and recycled, which is a key principle of green chemistry.

Solvent-Free and Atom-Economical Syntheses

Solvent-free synthesis is a cornerstone of green chemistry, as it eliminates the environmental and health hazards associated with many organic solvents. google.com A method for the solvent-free preparation of monophenyl maleate (B1232345) derivatives, which are structurally related to this compound, has been developed. This process involves the reaction of phenolic compounds with maleic anhydride (B1165640) using a solid base as a catalyst, achieving yields between 35.9% and 69.8%. google.com The advantages of this method include the use of an inexpensive catalyst, mild reaction conditions, and simple work-up procedures. google.com

Similarly, solvent-free approaches have been investigated for the synthesis of monoalkyl malonyl chlorides. ijret.orgslideshare.net Studies have shown that conducting the reaction without a solvent like methylene (B1212753) chloride can lead to higher conversions. For example, the conversion of methyl malonic acid was 93.08% in the absence of a solvent, compared to 78.67% with a solvent. ijret.org

Atom economy, a concept introduced by Barry Trost, is another critical metric in green chemistry. ekb.eg It measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. ekb.eg Syntheses that proceed via addition or rearrangement reactions are inherently more atom-economical than those involving substitutions or eliminations, which generate byproducts. The development of catalytic, atom-economical reactions is a major goal in sustainable organic synthesis. organic-chemistry.org

Interactive Data Tables

Mechanistic Investigations in Monophenyl Malonate Reactivity

Nucleophilic Reactivity of Monophenyl Malonate Anions

The carbon atom flanked by two carbonyl groups in this compound exhibits significant acidity, facilitating the formation of a nucleophilic carbanion, often referred to as an enolate. libretexts.org This anion is stabilized by the delocalization of the negative charge onto the adjacent oxygen atoms of the carbonyl groups. siue.edudalalinstitute.com This stabilization is a key factor in the utility of malonate derivatives in carbon-carbon bond-forming reactions. meta-synthesis.com

The nucleophilic reactivity of malonate anions has been quantitatively assessed through kinetic studies. The rates of reaction between stabilized carbanions, such as those derived from malonates, and electrophiles like benzhydrylium ions can be described by the linear free-energy relationship log k = sN(N + E). researchgate.net In this equation, E represents the electrophilicity parameter, while N (nucleophilicity) and sN (sensitivity) are nucleophile-specific parameters. researchgate.net

Kinetic investigations into the reactions of alkoxymethylidene malonates with various nucleophiles, such as hydrazines and anilines, have revealed detailed mechanistic insights. For instance, reactions with hydrazines typically exhibit second-order kinetics, consistent with a rate-limiting nucleophilic attack on the double bond of the substrate. researchgate.net The Brønsted plot for these reactions is linear, with slopes (βNuc) ranging from 0.59 to 0.71, indicating a progressively later transition state with increasing C-N bond formation. researchgate.net In contrast, reactions with anilines can show more complex kinetics, with a second-order dependence on the nucleophile, suggesting the presence of a steady-state tetrahedral intermediate (T±). researchgate.net

The thermodynamics of intramolecular reactions involving malonate anions have also been explored. Computational studies using density functional theory have been employed to determine the optimized structures and relative energies of different isomers and tautomers of malonate anions. nih.gov These calculations show that for both monoanionic and dianionic forms of malonate, the keto tautomer is the more stable configuration. nih.gov The energy barriers for intramolecular proton transfers, which characterize the keto-enol tautomerism, have been estimated to be between 20-50 kcal/mol. nih.gov

Table 1: Kinetic Data for Reactions of Malonate Derivatives

| Reactant 1 | Reactant 2 (Nucleophile) | Solvent | Kinetic Order | Brønsted Slope (βNuc) | Reference |

|---|---|---|---|---|---|

| Alkoxymethylidene malonate | Hydrazines | Methanol | Second-order | 0.59 - 0.71 | researchgate.net |

| Alkoxymethylidene malonate | Anilines | Methanol | Parabolic dependence on [nucleophile] | 1.08 | researchgate.net |

| 2-Substituted malonate anions | Benzhydrylium ions | DMSO | Second-order | N/A | researchgate.net |

The carbanion generated from this compound is a soft nucleophile, stabilized by two electron-withdrawing carbonyl groups. siue.edumeta-synthesis.com This stabilization allows the carbanion to be formed under relatively mild basic conditions and to act as an effective nucleophile in various reactions, most notably SN2 alkylations and Michael additions. libretexts.orgnumberanalytics.com

In the malonic ester synthesis, a classic method for preparing carboxylic acids, the first step is the deprotonation of the α-carbon by a base like sodium ethoxide to form a resonance-stabilized enolate. libretexts.org This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a C-alkylated derivative. libretexts.org The stability of the malonate carbanion is crucial for the efficiency of this alkylation step. siue.edu

The stability and reactivity of the carbanion can be influenced by the reaction conditions. The choice of solvent and counterion can affect the degree of ion pairing, which in turn modulates the nucleophilicity of the anion. meta-synthesis.com Polar aprotic solvents, for example, can enhance nucleophilicity by solvating the cation, leaving a more "naked" and reactive anion. numberanalytics.com

Radical Reaction Mechanisms Involving this compound

Beyond its nucleophilic character, this compound can also participate in reactions proceeding through radical intermediates. These pathways are typically initiated by single-electron transfer (SET) processes, often facilitated by metal oxidants or photoredox catalysts.

The activated C-H bond of the methylene (B1212753) group in malonates can be oxidized to initiate radical reactions. For example, manganese(III) acetate, Mn(OAc)3, can oxidize the C-H bond to generate a malonate radical. rsc.org This radical can then undergo further transformations, such as neophyl rearrangement, leading to the formation of a benzyl (B1604629) radical. rsc.org

Radical addition reactions involve the addition of a radical species across a multiple bond. numberanalytics.com While direct examples involving this compound are specific, the general mechanism involves initiation to form a radical, propagation where the radical adds to a substrate, and termination. numberanalytics.comsavemyexams.com For instance, a radical generated from a malonate could add to an alkene, initiating a chain reaction for polymerization or functionalization. masterorganicchemistry.com The oxidative addition pathway often involves a metal center transferring an electron to a substrate, creating a radical cation and a radical anion, which then combine. libretexts.org

Single-electron transfer (SET) is a fundamental step in initiating radical reactivity in malonate systems. Malonate enolates can undergo single-electron oxidation by reagents like the ferrocenium (B1229745) ion. rsc.org This oxidation generates a radical intermediate that can subsequently undergo cyclization or other radical termination pathways. rsc.org

Photoredox catalysis is another powerful method for generating radical intermediates from amine precursors via SET, a principle that can be extended to other systems. beilstein-journals.org In these processes, a photosensitizer absorbs light and transfers an electron to or from the substrate to initiate the radical cascade. The cleavage of C-C bonds alpha to a nitrogen atom in amine radical cations to generate a carbon radical and an iminium ion is a known pathway that illustrates the types of transformations possible following an initial SET event. beilstein-journals.org

Mechanisms of Decarboxylation in this compound Systems

Malonic acid and its derivatives, including monoesters like this compound, are well-known for undergoing facile decarboxylation upon heating. masterorganicchemistry.comatamankimya.com This reaction involves the loss of carbon dioxide to yield a carboxylic acid. masterorganicchemistry.com

The mechanism for the decarboxylation of a malonic acid monoester involves a cyclic, concerted transition state. masterorganicchemistry.com Specifically, for a β-keto acid or a malonic acid, the reaction proceeds through a 6-membered ring intermediate. masterorganicchemistry.comstackexchange.com The carbonyl oxygen of the ester or the other carboxylic acid group forms a hydrogen bond with the acidic proton of the remaining carboxylic acid. Upon heating, a concerted rearrangement occurs: the O-H bond breaks, a new C-H bond forms at the α-carbon, the C-C bond between the α-carbon and the carboxyl group breaks, and a C=O π-bond forms within the departing CO2 molecule. masterorganicchemistry.com This process initially yields an enol, which then tautomerizes to the more stable final carboxylic acid product (in this case, phenyl acetate). masterorganicchemistry.com The requirement for this cyclic transition state explains why decarboxylation is so facile for these 1,3-dicarbonyl compounds. stackexchange.com

In some cases, decarboxylation can be catalyzed by transition metals. illinois.edu This process involves the metal coordinating to the carboxylate, facilitating the cleavage of the C-C bond to generate a carbon nucleophile in situ. illinois.edu

Thermal Decarboxylation Studies

The thermal decarboxylation of malonic acid and its derivatives is a well-known reaction, typically requiring high temperatures to proceed. For malonic acid itself, the loss of carbon dioxide begins at temperatures around 140°C, yielding acetic acid. The generally accepted mechanism for the decarboxylation of malonic acids involves a cyclic intermediate.

Kinetic studies on the thermal decomposition of phenylmalonic acids and their esters in solvents like dimethyl sulphoxide have revealed crucial mechanistic details. A key finding is that only compounds possessing at least one free carboxylic acid proton are labile under these conditions. rsc.org This strongly indicates that an intramolecular proton transfer from the carboxylic acid group is an essential feature of the reaction mechanism. rsc.org The process is envisioned to proceed through a six-membered cyclic transition state, which facilitates the cleavage of the carbon-carbon bond and the elimination of CO2, resulting in the formation of an enol intermediate that subsequently tautomerizes to the more stable phenylacetic acid product.

The rate of decarboxylation is significantly influenced by the state of the carboxylic acid groups. Studies on the malonate system under hydrothermal conditions have shown that the fully protonated malonic acid decarboxylates faster than its corresponding monoanion (malonate(-1)) and significantly faster than the dianion (malonate(-2)). researchgate.net While the activation energies for all three species are similar, the rate differences are primarily controlled by the pre-exponential factors, suggesting entropy plays a key role via the cyclic intermediate. researchgate.net

| Species | Relative Rate of Decarboxylation | Arrhenius Activation Energy (kJ/mol) |

|---|---|---|

| Malonic Acid | Fastest | 116–120 |

| Malonate Monoanion | Intermediate | 116–120 |

| Malonate Dianion | Slowest | 116–120 |

This table illustrates the relative rates and activation energies for the decarboxylation of malonic acid and its corresponding anions, based on findings from hydrothermal studies. researchgate.net

In some cases, particularly under solvent-free microwave-assisted conditions, the decarboxylation of malonic acid derivatives can be achieved at temperatures up to 200°C. scirp.org These harsh conditions underscore the stability of the C-C bond that must be broken.

Catalyzed Decarboxylation Mechanisms

To circumvent the high temperatures required for thermal decarboxylation, various catalytic methods have been developed. These approaches offer milder reaction conditions and can provide alternative mechanistic pathways.

Photoredox Catalysis: A notable method involves the use of an organic photoredox catalyst, such as a Fukuzumi acridinium (B8443388) photooxidant, to facilitate hydrodecarboxylation. nih.gov This system operates under visible light irradiation. The proposed mechanism begins with the formation of the carboxylate from the malonic acid half-ester using a base. nih.gov The excited state of the photocatalyst is a potent oxidant and is believed to engage in a single-electron transfer (SET) with the carboxylate. nih.govbeilstein-journals.org This oxidation event triggers a rapid decarboxylation of the resulting radical, which is then further reduced and protonated to yield the final product. beilstein-journals.org Kinetic analyses have shown that the reaction is first-order with respect to the carboxylate concentration but zero-order in the acridinium catalyst, suggesting that the oxidation of the carboxylate is the turnover-limiting step in the catalytic cycle. nih.gov This method has been successfully applied to the double decarboxylation of malonic acid derivatives. nih.gov

N,N'-Carbonyldiimidazole (CDI) Mediated Decarboxylation: A remarkably mild method for the decarboxylation of malonic acid derivatives utilizes N,N'-carbonyldiimidazole (CDI) at room temperature. nih.govorganic-chemistry.org This process is considered a "decarboxylative activation." The proposed mechanism involves the initial reaction of the malonic acid half-ester with CDI to form an acylimidazolide intermediate. This intermediate is unstable and undergoes decarboxylation to generate a ketene (B1206846). organic-chemistry.org The highly reactive ketene is then rapidly trapped by a molecule of imidazole (B134444) (released during the initial activation step), preventing ketene dimerization and other side reactions. organic-chemistry.org The resulting carbonyl imidazole product can then be hydrolyzed to a carboxylic acid or reacted with other nucleophiles in a one-pot process. organic-chemistry.org

Enzymatic Decarboxylation: Biocatalysis offers a highly selective and efficient route for decarboxylation. While specific studies on this compound are limited, research on related substrates provides significant mechanistic insight. For instance, arylmalonate decarboxylase (AMDase) has been shown to be effective for the asymmetric decarboxylation of α-arylmalonates. masterorganicchemistry.com The mechanism is believed to involve the stabilization of a high-energy enediolate intermediate within the enzyme's active site, which features a "dioxyanion hole" motif capable of donating multiple hydrogen bonds. masterorganicchemistry.com In a related metabolic pathway for atropine, the enzyme 2-phenylmalonic semi-aldehyde decarboxylase (PDC) catalyzes the decarboxylation of a phenylmalonic semi-aldehyde, demonstrating nature's strategy for cleaving C-C bonds in similar structures. universiteitleiden.nl

| Catalytic Method | Key Mechanistic Feature | Typical Conditions |

|---|---|---|

| Photoredox Catalysis | Single-Electron Transfer (SET) from excited photocatalyst to carboxylate | Visible light, Acridinium catalyst, Base |

| CDI-Mediated | Formation of a ketene intermediate via an acylimidazolide | Room temperature, N,N'-Carbonyldiimidazole |

| Enzymatic (e.g., AMDase) | Stabilization of an enediolate intermediate in the active site | Aqueous buffer, Physiological temperature |

This table summarizes the key mechanistic features and conditions for different catalyzed decarboxylation methods applicable to this compound and related compounds. nih.govorganic-chemistry.orgmasterorganicchemistry.com

Mechanistic Aspects of Cyclocondensation and Annulation Reactions

This compound, as a derivative of malonic acid, is a valuable C3 synthon in reactions that build cyclic frameworks. Its reactivity is governed by the activated methylene group situated between the ester and carboxylic acid functionalities.

Cyclocondensation Reactions: Cyclocondensation reactions involve the formation of a ring by combining two or more molecules with the elimination of a small molecule like water or alcohol. wisdomlib.org Malonic esters are classic reagents for these transformations, reacting with 1,3-dinucleophiles to produce six-membered heterocyclic systems. mdpi.comresearchgate.net For example, the reaction of a malonate with urea (B33335) or substituted ureas in the presence of a base is a standard synthesis of barbituric acids. researchgate.net

The mechanism typically begins with the base-catalyzed deprotonation of the α-carbon of the malonate, generating a nucleophilic enolate. This enolate then attacks one of the electrophilic centers of the 1,3-dinucleophile. An intramolecular cyclization follows, with the second nucleophilic site of the dinucleophile attacking one of the carbonyl groups of the malonate derivative. Subsequent elimination of alcohol (from the ester) or water leads to the final heterocyclic product. Less reactive malonates often require high reaction temperatures (e.g., >250°C), under which a ketene intermediate mechanism may operate. nih.gov

Annulation Reactions: Annulation refers to a ring-forming reaction. libretexts.org The Robinson annulation is a powerful and widely used method for the formation of a six-membered ring, which mechanistically combines a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com While the classic substrates are a ketone and methyl vinyl ketone, the reaction is versatile, and malonic ester derivatives can serve as the Michael donor. wikipedia.org

The mechanism proceeds in two main stages:

Michael Addition: In the presence of a base, the this compound is deprotonated at the α-carbon to form an enolate. This enolate acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). This 1,4-conjugate addition creates a new carbon-carbon bond and results in a 1,5-dicarbonyl compound (or a related derivative in the case of using a malonate). masterorganicchemistry.com

Intramolecular Aldol Condensation: The newly formed 1,5-dicarbonyl intermediate, still in the presence of base, undergoes an intramolecular reaction. An enolate is formed at one of the α-carbons, which then attacks the other carbonyl group, forming a six-membered ring. masterorganicchemistry.com Subsequent dehydration (elimination of a water molecule) of the resulting β-hydroxy ketone (the aldol addition product) is typically driven by heat and yields the final, thermodynamically stable α,β-unsaturated ketone within the newly formed ring. masterorganicchemistry.com

Computational and Theoretical Studies of Monophenyl Malonate

Quantum Chemical Characterization of Electronic Structures

Quantum chemical methods are central to characterizing the electronic makeup of monophenyl malonate, offering a detailed picture of its stability, reactivity, and molecular properties. These calculations provide foundational knowledge about the molecule's behavior at an electronic level.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying molecules like this compound. q-chem.comarxiv.org DFT methods calculate the total electronic energy based on the electron density, providing optimized molecular geometries, thermodynamic properties, and various electronic parameters. q-chem.comresearchgate.net

In studies of related malonate derivatives, such as the cyclization of di-t-butyl 2-(2-aminophenyl)-2-methyl malonate, DFT calculations using functionals like B3LYP have been employed to determine optimized structures and activation energies. nih.govscirp.org Such calculations yield precise data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure and stability. The choice of functional and basis set, such as 6-311G(d,p), is critical for obtaining results that correlate well with experimental data. scirp.orgajchem-a.com

Below is a table representing typical geometric parameters for a malonate structure optimized using DFT calculations.

| Parameter | Atom Pair/Trio | Calculated Value |

| Bond Length | C=O | ~1.21 Å |

| C-O (Ester) | ~1.34 Å | |

| C-C | ~1.52 Å | |

| Bond Angle | O=C-O | ~124° |

| O=C-C | ~125° | |

| C-C-C | ~110° | |

| Note: These values are representative and can vary based on the specific malonate derivative and the computational level of theory used. |

Molecular Orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest and are often referred to as the frontier orbitals. ajchem-a.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.org A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Computational methods like DFT are used to calculate these orbital energies and visualize their distributions, revealing the most probable sites for nucleophilic and electrophilic attack. wisc.edu For instance, analysis of the malonate monoanion shows that different tautomeric forms possess distinct orbital energies and, consequently, different reactivities. researchgate.net

The table below provides hypothetical frontier orbital energies for this compound, as would be determined by DFT calculations.

| Parameter | Energy (eV) |

| HOMO Energy | -7.0 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.5 eV |

| Note: These are illustrative values. Actual calculated energies depend on the specific computational method and solvent model. |

Reaction Mechanism Modeling and Simulation

Computational modeling is an invaluable tool for elucidating the complex mechanisms of chemical reactions involving this compound. By simulating reaction pathways, researchers can identify key intermediates and transition states, predict reaction outcomes, and understand the role of catalysts and solvents.

A chemical reaction proceeds from reactants to products via a high-energy configuration known as the transition state (TS). britannica.com This state represents the energy maximum along the reaction coordinate and is a critical point that determines the reaction's activation energy. britannica.comucsb.edu Computational methods are used to locate these fleeting structures, which are characterized as saddle points on the potential energy surface with one imaginary vibrational frequency. ucsb.eduucsb.edu

For reactions involving related monophenyl esters, computational studies have successfully identified transition state structures and constructed energy profiles to map the entire reaction pathway. ucsb.edu For example, in the computationally modeled cyclization of a malonate derivative, DFT was used to calculate the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. nih.gov This value is essential for predicting the reaction rate.

The following table illustrates a simplified energy profile for a hypothetical reaction of this compound.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Reagent | 0.0 |

| Transition State (TS) | Activated Complex | +22.5 |

| Products | Final Products | -15.0 |

| This table demonstrates the concept of an activation barrier (22.5 kcal/mol) and an overall exothermic reaction (-15.0 kcal/mol). |

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. mdpi.comnumberanalytics.com Computational chemistry accounts for these interactions using solvent models, which can be explicit (modeling individual solvent molecules) or implicit (representing the solvent as a continuous medium with a defined dielectric constant, as in the Polarizable Continuum Model or PCM). numberanalytics.com

Studies on reactions involving charged species, such as those with monoesters, have shown that solvent choice is critical. ucsb.edu A polar solvent can significantly stabilize charged transition states, thereby lowering the activation energy compared to the same reaction in the gas phase or a non-polar solvent. ucsb.eduarxiv.org Conversely, if reactants are more stabilized by the solvent than the transition state, the reaction rate may decrease. mdpi.com Computational investigations allow for a systematic comparison of these effects across different solvents, providing insights that are crucial for optimizing reaction conditions. mdpi.comarxiv.org

The table below shows the hypothetical effect of different solvents on the activation energy of a reaction.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | 28.0 |

| Toluene | 2.4 | 25.5 |

| Acetone | 21 | 22.1 |

| Water | 80 | 20.5 |

| This table illustrates the trend of decreasing activation energy with increasing solvent polarity for a reaction with a polar transition state. |

Many important reactions of malonates are catalyzed, often by transition metals like palladium. nih.gov Computational modeling is essential for unraveling the intricate, multi-step mechanisms of these catalytic cycles. chemrxiv.orguib.no By mapping the energy landscape of the entire cycle, DFT calculations can identify the key steps, such as oxidative addition, transmetalation, and reductive elimination, in a Pd-catalyzed cross-coupling reaction. chemrxiv.orgchemrxiv.org

These studies provide detailed information on the structure and stability of catalytic intermediates and the energy barriers of each transformation. chemrxiv.org This allows researchers to identify the rate-determining state of the cycle. nih.gov Advanced techniques like the "energetic span model" use the computed free energy profile to calculate the theoretical turnover frequency (TOF) of the catalyst, providing a direct link between computational results and experimental kinetics. nih.gov Such insights are instrumental in designing more efficient and selective catalysts for reactions involving this compound. uib.no

The table below outlines key steps and their calculated energy barriers in a hypothetical Pd-catalyzed reaction involving a malonate.

| Catalytic Step | Description | Activation Barrier (kcal/mol) |

| Oxidative Addition | Pd(0) inserts into an aryl halide bond | 15.2 |

| Transmetalation | Transfer of the malonate group to Pd | 12.5 |

| Reductive Elimination | C-C bond formation, regenerating Pd(0) | 18.7 |

| In this hypothetical example, reductive elimination would be the turnover-determining step due to its higher energy barrier. |

Structure-Activity Relationship (SAR) and Molecular Docking Studies

There is no published research detailing Structure-Activity Relationship (SAR) or molecular docking studies specifically for this compound. SAR is a cornerstone of medicinal chemistry, systematically exploring how the chemical structure of a compound relates to its biological activity. youtube.comresearchgate.netrsc.orgcas.orgresearchcommons.org Such studies are instrumental in designing and optimizing new drug candidates.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netopencovidjournal.com It is frequently used to predict the binding mode of a small molecule ligand to a protein receptor. While research exists on derivatives of malonic acid, such as the monophenyl amide of malonic acid, which has been used as a starting material in the synthesis of potential HIV-1 integrase inhibitors, the docking studies in these papers were conducted on the complex final products, not on the this compound precursor itself. researchgate.netnih.govresearchgate.net

Consequently, with no molecular docking studies available for this compound, there is no corresponding analysis of its potential ligand-receptor interactions. This type of analysis is essential for elucidating the mechanism of action for bioactive compounds, detailing the specific amino acid residues involved in binding, and the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. arxiv.orgresearchgate.netgithub.combiorxiv.orgbioconductor.org

Predictive models for the bioactivity of small molecules are increasingly sophisticated, often employing machine learning and AI to screen vast chemical libraries against biological targets. nih.govnih.govbiorxiv.orgchemrxiv.org However, a specific, computationally predicted bioactivity profile for this compound is not available in the literature. Such a profile would provide hypotheses about its potential biological targets and therapeutic applications.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. For monophenyl malonate, advanced 1D and 2D NMR techniques offer a complete picture of its chemical structure.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. While experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds such as malonic acid and phenyl acetate.

The ¹H NMR spectrum is expected to show distinct signals for the methylene (B1212753) protons (α-protons) of the malonate backbone, the aromatic protons of the phenyl group, and the acidic proton of the carboxylic acid. The methylene protons would likely appear as a singlet, while the phenyl protons would exhibit a complex multiplet pattern corresponding to ortho, meta, and para positions. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum would display signals for the two distinct carbonyl carbons (ester and carboxylic acid), the methylene carbon, and the carbons of the phenyl ring. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nature of the ester linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Predicted Chemical Shift (ppm) |

| -COOH | ~11-12 | br s | C=O (acid) | ~170-172 |

| -CH₂- | ~3.5-3.7 | s | C=O (ester) | ~166-168 |

| Phenyl (ortho-H) | ~7.2-7.3 | m | Phenyl (ipso-C) | ~149-151 |

| Phenyl (meta-H) | ~7.4-7.5 | m | Phenyl (ortho-C) | ~121-123 |

| Phenyl (para-H) | ~7.3-7.4 | m | Phenyl (meta-C) | ~129-130 |

| Phenyl (para-C) | ~126-127 | |||

| -CH₂- | ~40-42 |

Note: Predicted values are based on additive models and data from analogous structures. s = singlet, br s = broad singlet, m = multiplet.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. emerypharma.comslideshare.net

Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. huji.ac.ilresearchgate.net For this compound, a COSY spectrum would primarily show correlations between the coupled aromatic protons (ortho to meta, and meta to para), helping to assign these overlapping signals definitively. No cross-peaks would be expected for the methylene or carboxylic acid protons as they are not coupled to other protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). columbia.edulibretexts.orgnih.govpressbooks.pubsdsu.edu In the HSQC spectrum of this compound, cross-peaks would confirm the following connections:

The methylene protons (~3.5-3.7 ppm) would correlate with the methylene carbon (~40-42 ppm).

Each aromatic proton signal would correlate with its corresponding aromatic carbon signal, aiding in the unambiguous assignment of the phenyl ring carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique that reveals long-range (typically 2-4 bonds) correlations between protons and carbons. wisc.edulibretexts.orgyoutube.comlibretexts.org This is instrumental in connecting different spin systems and identifying quaternary carbons. Key HMBC correlations for this compound would include:

A correlation from the methylene protons to both the ester and carboxylic acid carbonyl carbons, confirming the malonate backbone.

A correlation from the methylene protons to the ipso-carbon of the phenyl ring.

Correlations from the ortho-protons of the phenyl ring to the ester carbonyl carbon, unequivocally establishing the connectivity of the phenyl ester group.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Proton (¹H) Signal | Correlated Nucleus (¹H or ¹³C) | Type of Correlation |

|---|---|---|---|

| COSY | Phenyl (ortho-H) | Phenyl (meta-H) | ³JHH |

| COSY | Phenyl (meta-H) | Phenyl (para-H) | ³JHH |

| HSQC | -CH₂- | -CH₂- | ¹JCH |

| HSQC | Phenyl (ortho, meta, para-H) | Phenyl (ortho, meta, para-C) | ¹JCH |

| HMBC | -CH₂- | C=O (acid and ester) | ²JCH |

| HMBC | Phenyl (ortho-H) | C=O (ester) | ³JCH |

| HMBC | -CH₂- | Phenyl (ipso-C) | ³JCH |

Dynamic NMR (DNMR) spectroscopy is employed to study molecular motions, such as bond rotations, that occur on the NMR timescale. nih.govresearchgate.net For this compound, DNMR could potentially investigate the rotational barrier around the ester C-O bond. At low temperatures, rotation might be slow enough to result in distinct signals for the two ortho protons and two meta protons, which would be equivalent at room temperature due to fast rotation. By analyzing the changes in the NMR line shape at various temperatures, the activation energy for this rotational process could be determined, providing insight into the conformational flexibility of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. mdpi.com

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or more decimal places). slu.senih.govresearchgate.net This precision allows for the determination of the exact elemental formula of a compound, as each formula has a unique theoretical exact mass. For this compound (C₉H₈O₄), HRMS would be used to confirm its elemental composition by comparing the experimentally measured mass of its molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) to the calculated theoretical mass.

Table 3: Theoretical Exact Masses of this compound Ions for HRMS Analysis

| Ion Species | Elemental Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M]⁺˙ | C₉H₈O₄ | 180.0423 |

| [M+H]⁺ | C₉H₉O₄⁺ | 181.0495 |

| [M+Na]⁺ | C₉H₈NaO₄⁺ | 203.0315 |

| [M-H]⁻ | C₉H₇O₄⁻ | 179.0350 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion), which is then fragmented by collision with an inert gas. The resulting product ions are then mass-analyzed. nih.govnih.gov The fragmentation pattern provides valuable information about the molecule's structure, as bonds break in predictable ways. mdpi.commdpi.comscispace.comnih.gov

For this compound, a plausible fragmentation pathway for the protonated molecule [M+H]⁺ (m/z 181.0) could involve:

Loss of water (-18 Da): Fragmentation initiated by the loss of H₂O from the carboxylic acid group.

Loss of carbon dioxide (-44 Da): Decarboxylation of the carboxylic acid moiety is a common fragmentation for such compounds.

Loss of phenol (B47542) (-94 Da): Cleavage of the ester bond to release a neutral phenol molecule, leaving a characteristic fragment.

Loss of a phenoxy radical (-93 Da): Cleavage resulting in the loss of a C₆H₅O• radical.

By analyzing these product ions, the connectivity of the phenyl ester and the malonic acid core can be confirmed.

Table 4: Predicted Key Fragments in the MS/MS Spectrum of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|

| 181.0 | CO₂ (44.0 Da) | 137.0 | [C₈H₉O₂]⁺ |

| 181.0 | C₆H₆O (Phenol, 94.0 Da) | 87.0 | [C₃H₃O₃]⁺ |

| 137.0 | C₆H₅O• (Phenoxy radical, 93.0 Da) | 88.0 | [C₃H₄O₃]⁺˙ |

| 137.0 | CH₂CO (Ketene, 42.0 Da) | 95.0 | [C₆H₇O]⁺ (Protonated Phenol) |

Ionization Source Optimization for Complex Matrices

The analysis of this compound in complex matrices, such as biological fluids or environmental samples, by mass spectrometry (MS) necessitates careful optimization of the ionization source to ensure sensitivity and specificity. Electrospray ionization (ESI) is a common technique for such analyses, but its efficiency is highly dependent on several parameters that must be fine-tuned to overcome matrix effects and the inherent ionization characteristics of the analyte. und.edunih.gov

Optimization strategies often involve a Design of Experiments (DoE) approach to systematically evaluate factors like capillary and fragmentor voltages, solvent composition, and the type and concentration of electrolytes. und.edu For instance, in the analysis of malonate in human serum via liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization into di-(1-methyl-3-piperidinyl)malonate was employed. This strategy significantly enhanced sensitivity by allowing for quantification in the more efficient positive ESI mode ([M+H]⁺) rather than the negative mode ([M-H]⁻). nih.govnih.gov Such a derivatization approach could be adapted for this compound to improve its ionization efficiency and limit of detection in a complex sample.

Key parameters for optimization in an ESI source include:

Solvent System: The choice of solvent (e.g., acetonitrile-water) and modifiers (e.g., formic acid, ammonium (B1175870) acetate) can drastically affect the formation of gas-phase ions. und.edu

Capillary Voltage: This voltage is critical for the formation of the Taylor cone and the subsequent spraying process. Optimal voltage maximizes the analyte signal without inducing electrical discharge. und.edu

Fragmentor Voltage: This parameter can be adjusted to control the degree of in-source fragmentation. For quantification, it is typically set to maximize the precursor ion signal while minimizing fragmentation. For structural confirmation, higher voltages can be used to generate characteristic product ions. nih.gov

Gas Flows and Temperature: Nebulizing and drying gas flows and temperatures are optimized to facilitate desolvation of the analyte ions, transferring them efficiently into the gas phase. uvic.ca

For techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI), optimization would focus on the selection of an appropriate matrix that co-crystallizes effectively with this compound and efficiently absorbs the laser energy to promote soft ionization, which is crucial when analyzing complex mixtures to reduce background noise. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Functional Group Identification and Band Assignment

The vibrational spectrum of this compound is characterized by the distinct frequencies associated with its carboxylic acid, ester, and phenyl groups. By analyzing the IR and Raman spectra, specific bands can be assigned to the stretching and bending vibrations of its constituent bonds. While a definitive experimental spectrum for pure this compound is not widely published, a reliable assignment can be compiled based on data from closely related compounds, such as cobalt malonate and dimethyl malonate, and established group frequency correlations. inoe.roresearchgate.netresearchgate.net

The key functional groups and their expected vibrational frequencies are:

Carboxylic Acid Group (-COOH):

O-H Stretch: A very broad and strong band in the IR spectrum, typically centered around 3000 cm⁻¹, resulting from strong hydrogen bonding.

C=O Stretch: A strong, sharp band in the IR spectrum, expected around 1700-1725 cm⁻¹.

Ester Group (-COOR):

C=O Stretch: A very strong IR band, typically at a higher frequency than the acid carbonyl, around 1735-1750 cm⁻¹.

C-O Stretch: Two distinct bands are expected, one for the C-O bond adjacent to the carbonyl (around 1250-1300 cm⁻¹) and another for the O-Ph bond (around 1100-1200 cm⁻¹).

Phenyl Group (-C₆H₅):

C-H Stretch (aromatic): Weak to medium bands appearing above 3000 cm⁻¹.

C=C Stretch (in-ring): Multiple sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.

Methylene Group (-CH₂-):

C-H Stretch: Asymmetric and symmetric stretching vibrations typically appear as weak bands in the 2900-3000 cm⁻¹ region. inoe.ro

C-H Bend (scissoring): A medium intensity band expected around 1420-1450 cm⁻¹. inoe.ro

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300-2500 | Strong, Broad | Weak |

| C-H Stretch | Aromatic | 3100-3000 | Medium | Strong |

| C-H Stretch | Methylene | 2960-2850 | Weak | Medium |

| C=O Stretch | Ester | 1750-1735 | Strong | Medium |

| C=O Stretch | Carboxylic Acid | 1725-1700 | Strong | Medium |

| C=C Stretch | Aromatic Ring | 1600, 1580, 1490, 1450 | Medium-Weak | Strong |

| C-O Stretch | Ester & Acid | 1300-1100 | Strong | Weak |

| C-H Out-of-Plane Bend | Aromatic | 900-675 | Strong | Weak |

In-situ Monitoring of Reaction Progress

Raman spectroscopy is a powerful process analytical technology (PAT) tool for the real-time, in-situ monitoring of chemical reactions. mdpi.com Its low sensitivity to water, the ability to use fiber-optic probes, and the sharpness of Raman bands make it ideal for tracking changes in chemical composition directly within a reaction vessel without the need for sampling. aiche.orgirdg.org

This methodology could be applied to monitor reactions involving this compound. For example, in the synthesis of this compound via the controlled partial hydrolysis of diphenyl malonate, in-situ Raman spectroscopy could track the reaction progress. The distinct carbonyl (C=O) stretching frequencies of the starting material (diphenyl malonate), the product (this compound), and the potential by-product (phenylmalonic acid) would serve as unique spectral markers.

A hypothetical monitoring scheme would involve:

Diphenyl Malonate: A characteristic C=O ester band around 1750 cm⁻¹.

This compound: The appearance of a new C=O ester band (e.g., ~1740 cm⁻¹) and a C=O acid band (e.g., ~1715 cm⁻¹).

Phenylmalonic Acid: The disappearance of ester bands and the growth of a single C=O acid band (e.g., ~1700 cm⁻¹).

By plotting the intensity of these characteristic peaks over time, a kinetic profile of the reaction can be generated, allowing for the determination of reaction endpoints and the optimization of process parameters to maximize the yield of the desired this compound. aiche.orgspectroscopyonline.com

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule. For this compound, an XRD analysis would reveal the exact spatial orientation of the phenyl ring relative to the malonate backbone.

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

The structure of monophenyl malonate makes it an ideal C3 synthon for constructing elaborate molecular architectures. The activated methylene (B1212753) protons are readily removed by a base, generating a nucleophilic enolate that can engage in various carbon-carbon bond-forming reactions.

Heterocyclic compounds form the backbone of numerous pharmaceuticals, agrochemicals, and materials. Malonic acid derivatives, including this compound, are key precursors in their synthesis, particularly for six-membered heterocycles. nih.gov These reactions typically proceed via a cyclocondensation pathway where the malonate derivative acts as a three-carbon electrophilic or nucleophilic partner for a 1,3-dinucleophile. nih.gov

The general mechanism involves the reaction of this compound with dinucleophiles such as ureas, amidines, or 2-amino-pyridines. nih.gov For instance, the reaction with urea (B33335) under basic conditions can lead to the formation of barbituric acid derivatives, a core structure in many sedative drugs. wikipedia.org The phenyl group can influence the reactivity and solubility of the malonate starting material and can be cleaved under specific conditions during or after the cyclization. The use of highly reactive malonate derivatives, such as those activated as bis(2,4,6-trichlorophenyl) malonates, has been shown to facilitate these cyclocondensations, often requiring thermal conditions to proceed efficiently. nih.gov

One of the most classical and powerful applications of malonate esters is the malonic ester synthesis, a reliable method for preparing α-substituted and α,α-disubstituted acetic acids. wikipedia.orggoogle.comnus.edu.sg This synthetic route utilizes the nucleophilicity of the malonate enolate to introduce new alkyl or aryl groups.

The process involves three main steps:

Deprotonation: The methylene protons of this compound are acidic (pKa ≈ 13) and can be quantitatively removed by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. nus.edu.sg

Alkylation: The resulting enolate acts as a soft nucleophile, readily attacking an alkyl halide (or other suitable electrophile) in a classic SN2 reaction to form a new carbon-carbon bond. nus.edu.sg This step can be repeated with a different alkyl halide to create a disubstituted malonate.

Hydrolysis and Decarboxylation: The ester groups of the substituted malonate are then hydrolyzed, typically under acidic or basic conditions, to yield a substituted malonic acid. Upon heating, this β-dicarboxylic acid readily undergoes decarboxylation (loss of CO₂) to afford the final substituted carboxylic acid. nus.edu.sg

The use of a monophenyl ester in this synthesis offers potential advantages in selective hydrolysis, as the phenyl ester and the other ester group (e.g., an ethyl ester) may exhibit different reactivities toward hydrolysis, allowing for more controlled synthetic pathways.

Stereoselective Transformations Employing this compound

Controlling stereochemistry is paramount in modern organic synthesis, particularly for the preparation of chiral molecules like pharmaceuticals. This compound is an important prochiral nucleophile in several stereoselective transformations.

The asymmetric Michael addition, or conjugate addition, is a powerful C-C bond-forming reaction that creates new stereocenters. In this reaction, a malonate enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound (e.g., an enone) or a similar Michael acceptor. When a chiral catalyst is used, this addition can proceed with high enantioselectivity.

Malonates are excellent nucleophiles for this transformation, and numerous organocatalytic systems have been developed to control the stereochemical outcome. whiterose.ac.uknih.gov Chiral primary amine-thiourea organocatalysts, often derived from cinchona alkaloids, have proven highly effective. wikipedia.org These catalysts operate through a dual-activation mechanism: the amine activates the enone by forming a transient iminium ion, while the thiourea (B124793) moiety activates the malonate nucleophile through hydrogen bonding. This organized transition state directs the nucleophilic attack to one face of the Michael acceptor, resulting in a single enantiomer of the product.

Below is a table summarizing representative findings in the asymmetric Michael addition of malonates to α,β-unsaturated ketones, demonstrating the high yields and stereoselectivities achievable.

| Catalyst Type | Michael Acceptor | Malonate | Yield (%) | ee (%) | Reference |

| Primary Amine-Thiourea | Chalcone (B49325) | Diethyl Malonate | 99 | 95 | nih.gov |

| Cinchona Alkaloid-Squaramide | Unsaturated 1,4-Diketone | Dibenzyl Malonate | 98 | 93 | whiterose.ac.uk |

| 1,2-Diphenylethanediamine | Cinnamone | Diethyl Malonate | 99 | >99 | nih.gov |

This table is interactive and represents typical results for malonate additions; specific results with this compound would be comparable.

While this compound itself is not a chiral auxiliary, it serves as a key precursor for synthesizing chiral malonate building blocks. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide a reaction stereoselectively, after which it is removed. wikipedia.org The synthesis of chiral α,α-dialkylmalonates, which are valuable intermediates, can be achieved via the enantioselective alkylation of a malonate precursor using a chiral phase-transfer catalyst. frontiersin.org These chiral malonates can then be selectively hydrolyzed to monoacids and elaborated into more complex chiral molecules. frontiersin.org

In the context of ligand design for asymmetric catalysis, the malonate backbone can be incorporated into the structure of more complex chiral ligands. nih.govtaylorfrancis.com For example, phosphine (B1218219) ligands, which are crucial in many transition-metal-catalyzed reactions, can be functionalized with malonate-derived moieties. mdpi.com The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize enantioselectivity in catalytic processes like asymmetric hydrogenation or allylic alkylation. nih.govutexas.edu The synthesis of these sophisticated ligands often begins with simple, versatile building blocks like this compound.

Precursors for Fine Chemicals and Specialty Materials

The versatility of this compound extends to its role as a starting material for various high-value products. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, including pharmaceuticals, agrochemicals, and fragrances.

Malonic esters are foundational in the industrial synthesis of barbiturates, a class of drugs that act as central nervous system depressants. wikipedia.org They are also used to produce other pharmaceuticals, antioxidants, and labeled fatty acids for research purposes. nus.edu.sg

More recently, malonate esters have been explored as monomers for the synthesis of specialty polymers. Research has demonstrated the enzyme-catalyzed synthesis of linear polyesters from dimethyl malonate and various diols. nih.gov These malonate-based polymers exhibit effective metal-chelating properties, suggesting potential applications in hydrometallurgy for extracting metal ions from waste streams or in environmental remediation. whiterose.ac.uknih.gov The synthesis of such functional materials highlights the expanding utility of malonate derivatives beyond traditional organic synthesis into the realm of materials science.

Intermediates in Pharmaceutical and Agrochemical Synthesis

Malonic acid esters are a well-established class of intermediates in the synthesis of a wide array of pharmaceutical and agrochemical compounds. wikipedia.orgnih.gov The general structure of this compound, possessing both an ester and a carboxylic acid group, allows for a variety of chemical transformations.

The malonic ester synthesis is a classic method for preparing carboxylic acids. wikipedia.org In this type of reaction, the methylene group adjacent to the two carbonyl groups can be deprotonated to form a carbanion, which can then be alkylated. Subsequent hydrolysis and decarboxylation yield a substituted acetic acid. While diethyl malonate is commonly used, the principles of this synthesis are applicable to other malonate esters.

One of the most notable applications of malonic esters is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. wikipedia.org For example, diethyl phenylmalonate is a key precursor in the synthesis of phenobarbital, a widely used anticonvulsant and sedative. wikipedia.org The synthesis involves the condensation of the malonic ester with urea. wikipedia.org

Furthermore, malonic acid and its derivatives are used in the production of other pharmaceuticals. For instance, they are intermediates in the synthesis of the vasodilator cinepazide (B1669044) and the anti-inflammatory drug cinmetacin. nih.gov They also play a role in the synthesis of valproate, an anticonvulsant. wikipedia.org In the agrochemical sector, malonic esters can be utilized in the synthesis of various pesticides and herbicides, although specific examples directly citing this compound are less common in readily available literature.

The reactivity of the ester and carboxylic acid groups in this compound allows for its potential use in the synthesis of a variety of heterocyclic compounds, which are core structures in many biologically active molecules. The ester can undergo transesterification or amidation, while the carboxylic acid can be converted to an acid chloride, amide, or other derivatives, providing multiple pathways for building molecular complexity.

Table 1: Examples of Pharmaceuticals Synthesized from Malonic Acid Derivatives

| Pharmaceutical | Therapeutic Class | Role of Malonic Acid Derivative |

|---|---|---|

| Phenobarbital | Anticonvulsant, Sedative | Key precursor (diethyl phenylmalonate) in condensation with urea. wikipedia.org |

| Cinmetacin | Anti-inflammatory | Intermediate in the synthesis. nih.gov |

| Cinepazide | Vasodilator | Intermediate in the synthesis. nih.gov |

| Valproate | Anticonvulsant | Building block chemical in its production. wikipedia.org |

Application in Metal-Organic Chemical Vapor Deposition (MOCVD)

Metal-Organic Chemical Vapor Deposition (MOCVD) is a technique used to deposit thin films of various materials. wikipedia.org In this process, volatile metal-organic compounds, known as precursors, are transported in the gas phase to a substrate where they decompose to form a thin film. wikipedia.org The choice of precursor is critical as it influences the deposition process and the quality of the resulting film. google.com

While direct applications of this compound in MOCVD are not extensively documented, related malonate-containing compounds have shown promise as precursors. Research has demonstrated that new hafnium (Hf) and zirconium (Zr) malonate complexes can serve as effective precursors for the MOCVD of hafnium oxide (HfO₂) and zirconium oxide (ZrO₂) thin films. researchgate.netnih.govrsc.org These materials are important in the semiconductor industry as high-k dielectrics.

The study highlighted that these malonate complexes, such as those derived from dimethyl malonate and diethyl malonate, exhibit several advantages over traditional β-diketonate precursors. researchgate.netnih.govrsc.org These advantages include:

Higher Volatility: The malonate complexes are more easily vaporized, which is a crucial property for MOCVD precursors. researchgate.netnih.govrsc.org